(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol is a chemical compound with the molecular formula C11H12F4O2 and a molecular weight of 252.21 g/mol . It is characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups attached to a phenyl ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to introduce the desired substituents . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine or trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the isopropoxy group, in particular, distinguishes it from other similar compounds and can influence its reactivity and applications.
Properties
Molecular Formula |
C11H12F4O2 |
---|---|
Molecular Weight |
252.20 g/mol |
IUPAC Name |
[2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C11H12F4O2/c1-6(2)17-9-4-8(11(13,14)15)3-7(5-16)10(9)12/h3-4,6,16H,5H2,1-2H3 |
InChI Key |
WGDPISMHCJYOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.